(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(dimethylamino)-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c1-21(2)12-7-10(15(17,18)19)8-20-13(12)14(22)9-3-5-11(16)6-4-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSOYNXVXMEJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone typically involves multiple steps, starting with the preparation of the pyridinyl ring and subsequent functionalization. Common synthetic routes include:
Nitration and Reduction: The pyridinyl ring can be nitrated and then reduced to introduce the amino group.
Substitution Reactions: The trifluoromethyl group is typically introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that derivatives of (4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells, particularly in breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancerous cells, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant strains, thus highlighting its potential as a new antimicrobial agent . The structure-activity relationship studies suggest that modifications to the trifluoromethyl group enhance its activity against certain pathogens.
3. Neurological Applications
The dimethylamino group in the compound suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a modulator for neurotransmitter systems, potentially benefiting conditions such as depression or anxiety . Further research is required to elucidate its efficacy and safety in clinical settings.
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Multi-component reactions : These allow for the efficient assembly of complex molecular architectures in fewer steps, minimizing waste and improving yield .
- Microwave-assisted synthesis : This technique enhances reaction rates and yields while reducing reaction times, making it a valuable approach in pharmaceutical chemistry .
2. Analytical Techniques
Characterization of the synthesized compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity . These methods are crucial for ensuring the quality of compounds intended for biological testing.
Biological Activities
1. Mechanistic Studies
Recent studies have focused on understanding the mechanisms by which this compound exerts its biological effects. For instance, investigations into its interaction with specific protein targets have revealed insights into how it modulates cellular pathways involved in cancer progression and microbial resistance .
2. Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A study demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer .
- Case Study 2 : Another investigation reported that modifications to the pyridine ring enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties | Applications/Notes |
|---|---|---|---|---|---|
| (Target Compound) 306977-47-9 |
C₁₅H₁₂ClF₃N₂O | 328.72 | 4-Chlorophenyl, 3-(dimethylamino), 5-(trifluoromethyl)pyridine | Balanced lipophilicity (logP ~3.5*), moderate solubility in polar solvents | Potential agrochemical/pharmaceutical lead |
| 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone 306977-48-0 |
C₁₈H₁₇F₃N₄O₃ | 394.35 | 4-Nitrophenyl, 3-(4-methylpiperazino) | Higher molecular weight, predicted pKa 6.87, lower solubility (nitro group) | Research compound; nitro group may increase reactivity |
| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone 339097-08-4 |
C₁₄H₇ClF₄NO | 316.66 | 4-Fluorophenyl, 3-chloro-pyridine | Reduced steric bulk (F vs. Cl), logP ~3.1* | Bioactive intermediate; fluorophenyl enhances metabolic stability |
| (4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone 338959-85-6 |
C₁₉H₁₁ClF₃NO₃ | 393.75 | 4-Hydroxyphenoxy, 4-chlorophenyl | Increased polarity (hydroxyl group), higher solubility in aqueous media | Potential for derivatization in drug design |
| 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone 338959-89-0 |
C₁₉H₁₈ClF₃N₂O | 382.82 | 3-(1-Azepanyl), 4-chlorophenyl | Larger amine substituent (azepanyl), flexible structure | Enhanced binding to flexible enzyme pockets |
*Predicted logP values based on substituent contributions.
Key Comparative Findings
A. Substituent Effects on Bioactivity
- Amine Substituents: The dimethylamino group (target) offers moderate basicity, while 4-methylpiperazino () introduces a secondary amine with higher steric hindrance, possibly affecting receptor access.
B. Physicochemical Properties
- Lipophilicity : The trifluoromethyl group consistently increases logP across analogs. The target compound’s logP (~3.5) strikes a balance between membrane permeability and solubility.
- Solubility: The hydroxyphenoxy derivative () exhibits improved aqueous solubility due to its polar hydroxyl group, contrasting with the nitro-substituted analog’s lower solubility ().
Biological Activity
The compound (4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone, also known by its chemical formula , exhibits significant biological activities that are of interest in pharmacological and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 317.694 g/mol
- CAS Number : Not specified in the search results but can be referenced from chemical databases.
The compound acts primarily as a modulator of various biological pathways, particularly those involving the inhibition of specific enzymes and receptors. Its structure suggests potential interactions with:
- α7 Nicotinic Acetylcholine Receptors (nAChRs) : This compound has been studied for its positive allosteric modulation of α7 nAChRs, which are implicated in cognitive functions and neuroprotection. Research indicates that modifications to the compound can enhance its efficacy as a modulator .
- PI3K/mTOR Pathway : Similar compounds have shown promise as inhibitors in cancer treatment by targeting the PI3K/mTOR signaling pathway, which plays a critical role in cell growth and proliferation .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds based on structural similarities:
| Compound Name | Target | Activity | EC50 (µM) | Max Modulation (%) |
|---|---|---|---|---|
| Compound 1 | α7 nAChR | Positive Allosteric Modulator | 0.14 | 600 |
| Compound 2 | PI3K/mTOR | Inhibitor | Not specified | Not specified |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that modifications to similar pyridine-based compounds could enhance their neuroprotective effects in models of neurodegenerative diseases. These findings suggest a potential therapeutic application for cognitive disorders .
- Antitumor Activity : Research has indicated that related compounds exhibit significant antitumor activity in various cancer cell lines. For example, compounds targeting the PI3K/mTOR pathway have shown reduced cell viability and increased apoptosis in pancreatic cancer cells .
- In Vitro Studies : Various in vitro studies have highlighted the compound's ability to modulate receptor activity effectively, leading to enhanced cellular responses under experimental conditions .
Q & A
Q. Q1. What are the recommended spectroscopic methods for characterizing the purity and structural integrity of (4-chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone?
A1.
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and detect impurities. For example, the trifluoromethyl group () exhibits distinct -NMR shifts (~-60 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with a tolerance of ±2 ppm.
- Infrared (IR) Spectroscopy: Identify carbonyl (, ~1670–1700 cm) and dimethylamino (, ~2800 cm) groups .
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for structurally similar methanone derivatives .
Q. Q2. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
A2.
- Stepwise Functionalization: Start with 3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl intermediates to ensure regioselective coupling with 4-chlorophenyl groups .
- Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with Buchwald-Hartwig ligands to enhance aryl bond formation efficiency .
- Reaction Monitoring: Employ TLC or HPLC at intermediate stages to detect undesired side products (e.g., dehalogenation or over-alkylation) .
Advanced Research Questions
Q. Q3. What computational strategies are effective for predicting the biological activity of this compound against kinase targets?
A3.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets in kinases (e.g., JAK2 or EGFR). The trifluoromethyl group may enhance hydrophobic binding .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .
- QSAR Modeling: Corrogate electronic parameters (e.g., Hammett constants for ) with inhibitory activity data from analogs .
Q. Q4. How can contradictory data on the compound’s solubility and stability be resolved in different solvent systems?
A4.
- Solvent Screening: Test solubility in DMSO, methanol, and chloroform, referencing analogs with logP values ~3.5 .
- Accelerated Stability Studies: Use HPLC to monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks). The 4-chlorophenyl group may hydrolyze under acidic conditions, requiring pH-controlled buffers .
- Co-solvent Strategies: Combine PEG-400 with aqueous buffers (pH 7.4) to improve solubility for in vitro assays .
Q. Q5. What experimental designs are critical for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?
A5.
- In Vitro ADME:
- Microsomal Stability: Incubate with liver microsomes (human/rat) to estimate metabolic half-life. The dimethylamino group may undergo CYP450-mediated N-demethylation .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for dose extrapolation .
- In Vivo PK: Administer IV/PO doses in rodents; collect plasma samples at 0.5, 2, 6, 12, and 24 hours. LC-MS/MS quantifies exposure (AUC) and clearance .
Data Analysis and Contradiction Resolution
Q. Q6. How should researchers interpret conflicting NMR and X-ray crystallography data for this compound?
A6.
- Dynamic Effects in NMR: Conformational flexibility (e.g., rotation of the 4-chlorophenyl group) may cause averaged NMR signals, whereas X-ray captures a single conformation .
- Crystallographic Disorder: Check for partial occupancy in crystal structures, which may misrepresent bond lengths. Refine models using SHELXL .
- Validation via DFT Calculations: Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
Q. Q7. What methodologies address discrepancies in biological activity data across different assay platforms?
A7.
- Assay Standardization: Use positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- Cellular vs. Cell-Free Assays: Compare enzymatic IC (cell-free) with cellular EC to assess membrane permeability differences .
- Meta-Analysis: Pool data from analogs (e.g., 4-fluorophenyl derivatives) to identify structural determinants of activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
